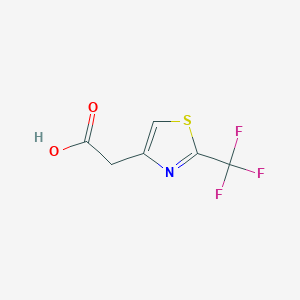

2-(2-(Trifluoromethyl)thiazol-4-yl)acetic acid

Description

Properties

IUPAC Name |

2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2S/c7-6(8,9)5-10-3(2-13-5)1-4(11)12/h2H,1H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNODMDGRUQZKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-(2-(Trifluoromethyl)thiazol-4-yl)acetic Acid: An In-depth Technical Guide

Introduction: The Significance of Trifluoromethylated Thiazoles

The incorporation of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. This prevalence stems from the unique physicochemical properties the CF3 group imparts, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can profoundly influence a molecule's biological activity. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is another privileged structure in drug discovery, appearing in a wide array of therapeutic agents. The convergence of these two motifs in molecules such as 2-(2-(trifluoromethyl)thiazol-4-yl)acetic acid creates a building block of significant interest for the synthesis of novel bioactive compounds. This guide provides a comprehensive overview of a robust and well-established synthetic route to this valuable intermediate, grounded in the principles of the Hantzsch thiazole synthesis.

Strategic Approach: Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound (1), suggests a straightforward disconnection of the carboxylic acid to its corresponding ethyl ester, ethyl 2-(2-(trifluoromethyl)thiazol-4-yl)acetate (2). This ester can be readily prepared via the classical Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide with an α-halocarbonyl compound. In this specific case, the key precursors are 2,2,2-trifluorothioacetamide (3) and an ethyl 4-haloacetoacetate derivative, such as ethyl bromopyruvate.

Visualizing the Synthetic Pathway

Caption: Synthetic route to the target compound.

Core Synthesis: A Step-by-Step Protocol

The synthesis of this compound is most effectively achieved in a two-step process: the formation of the ethyl ester intermediate followed by its hydrolysis.

Step 1: Synthesis of Ethyl 2-(2-(trifluoromethyl)thiazol-4-yl)acetate

This step employs the Hantzsch thiazole synthesis, a reliable method for constructing the thiazole ring.[1][2] The reaction involves the condensation of 2,2,2-trifluorothioacetamide with ethyl bromopyruvate.[3]

Reaction Mechanism: The synthesis commences with a nucleophilic attack of the sulfur atom from 2,2,2-trifluorothioacetamide on the α-carbon of ethyl bromopyruvate, leading to the displacement of the bromide ion. This is followed by an intramolecular cyclization where the nitrogen atom attacks the ketone carbonyl group. Subsequent dehydration of the resulting intermediate yields the aromatic thiazole ring.[4]

Experimental Protocol:

-

Reagent Preparation: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reaction Setup: Charge the flask with 2,2,2-trifluorothioacetamide (1.0 eq) and a suitable solvent such as ethanol (EtOH).

-

Addition of α-Haloketone: To the stirred solution, add ethyl bromopyruvate (1.0 eq) dropwise at room temperature. An exotherm may be observed.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 3-6 hours).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting residue can be partitioned between ethyl acetate (EtOAc) and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated in vacuo.

-

Purification: The crude product can be purified by silica gel column chromatography to afford ethyl 2-(2-(trifluoromethyl)thiazol-4-yl)acetate as a pure compound.[3]

Table 1: Reagents and Conditions for Step 1

| Reagent | Molar Equivalent | Solvent | Temperature | Time (h) |

| 2,2,2-Trifluorothioacetamide | 1.0 | Ethanol | Reflux | 3 - 6 |

| Ethyl bromopyruvate | 1.0 | Ethanol | Reflux | 3 - 6 |

Step 2: Hydrolysis to this compound

The final step is the saponification of the ethyl ester to the desired carboxylic acid. This is a standard hydrolysis reaction carried out under basic conditions.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the ethyl 2-(2-(trifluoromethyl)thiazol-4-yl)acetate (1.0 eq) obtained from the previous step in a mixture of ethanol and water.

-

Base Addition: Add an aqueous solution of sodium hydroxide (NaOH) (1.1 - 1.5 eq) to the stirred solution.

-

Reaction Conditions: Heat the reaction mixture to a gentle reflux or stir at an elevated temperature (e.g., 40-60 °C). Monitor the reaction by TLC until the ester is fully consumed.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. The remaining aqueous solution is then cooled in an ice bath and acidified to a pH of approximately 2-3 with a suitable acid, such as hydrochloric acid (HCl). The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Table 2: Reagents and Conditions for Step 2

| Reagent | Molar Equivalent | Solvent | Temperature (°C) | Time (h) |

| Ethyl 2-(2-(trifluoromethyl)thiazol-4-yl)acetate | 1.0 | Ethanol/Water | 40 - 60 | 2 - 4 |

| Sodium Hydroxide | 1.1 - 1.5 | Ethanol/Water | 40 - 60 | 2 - 4 |

General Experimental Workflow

Caption: A generalized workflow for the synthesis.

Trustworthiness and Self-Validation

The described protocol is a self-validating system. The progress of each step can be meticulously monitored by TLC, allowing for real-time assessment of the reaction's completion and the formation of any byproducts. The purity of the intermediate and the final product can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The expected spectroscopic data for the final product would include characteristic signals for the thiazole ring protons, the methylene protons of the acetic acid moiety, and a distinct resonance for the trifluoromethyl group in the ¹⁹F NMR spectrum.

Conclusion

The synthesis of this compound presented herein is a robust and reproducible method that leverages the well-established Hantzsch thiazole synthesis. This guide provides researchers, scientists, and drug development professionals with a detailed, practical, and scientifically sound protocol for accessing this valuable building block. The strategic use of readily available starting materials and straightforward reaction conditions makes this synthetic route amenable to both small-scale laboratory synthesis and larger-scale production. The insights into the reaction mechanism and the detailed experimental procedures are intended to empower researchers to confidently synthesize this and related trifluoromethylated thiazole derivatives for their discovery programs.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-(Trifluoromethyl)thiazol-4-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 2-(2-(trifluoromethyl)thiazol-4-yl)acetic acid, a molecule of interest in medicinal chemistry and drug discovery. Recognizing the limited availability of direct experimental data for this specific compound, this document focuses on the robust methodologies required to determine these critical parameters. By equipping researchers with both theoretical understanding and practical, field-proven protocols, this guide aims to facilitate accurate compound characterization and accelerate development timelines.

The narrative emphasizes the "why" behind experimental choices, ensuring that the described protocols are not merely a set of instructions but a self-validating system for generating reliable and reproducible data.

Molecular Structure and Predicted Physicochemical Properties

A foundational understanding of a compound's properties begins with its structure. The key structural features of this compound—a carboxylic acid moiety, a thiazole ring, and a trifluoromethyl group—govern its physicochemical behavior.

While experimental data is sparse, computational predictions offer a valuable starting point for experimental design.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| pKa | 3.74 ± 0.10 | [1] |

| Boiling Point | 238.6 ± 40.0 °C | [1] |

| Density | 1.586 ± 0.06 g/cm³ | [1] |

Note: These values are computationally predicted and require experimental verification.

Acid Dissociation Constant (pKa): A Cornerstone of Drug Action

The pKa, the negative logarithm of the acid dissociation constant, is a critical parameter that dictates the extent of a molecule's ionization at a given pH. This, in turn, profoundly influences its solubility, permeability, and ultimately, its pharmacokinetic and pharmacodynamic profiles. For an acidic compound like this compound, the pKa of the carboxylic acid group is of primary importance.

Causality Behind Experimental Choices for pKa Determination

Several robust methods exist for pKa determination, each with its own set of advantages. The choice of method often depends on the compound's properties, the required accuracy, and the available instrumentation.

-

Potentiometric Titration: This classic and widely used method is valued for its simplicity and accuracy.[2][3] It is particularly suitable for compounds available in sufficient quantity and purity.[3]

-

UV-Vis Spectrophotometry: This method is ideal for compounds that possess a chromophore close to the ionizable center, leading to a change in absorbance upon ionization. It is highly sensitive and requires only a small amount of sample.[2][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR-based methods are powerful for determining pKa values by monitoring the pH-dependent chemical shifts of nuclei near the ionization site.[4] This technique is particularly useful for complex molecules or when other methods are not feasible.[4]

Experimental Workflow: pKa Determination

The following diagram illustrates a generalized workflow for determining the pKa of a compound.

References

An In-depth Technical Guide to 2-(2-(trifluoromethyl)thiazol-4-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to engage in a variety of biological interactions, coupled with its synthetic tractability, has made it a focal point in drug discovery. The introduction of a trifluoromethyl (CF3) group to the thiazole ring can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, properties that are highly desirable in modern drug design. This guide provides a comprehensive overview of 2-(2-(trifluoromethyl)thiazol-4-yl)acetic acid, a key building block for the synthesis of novel pharmaceutical agents. We will delve into its chemical identity, a plausible and detailed synthetic route, and its potential applications in the development of new therapeutics.

Chemical Identity and Properties

CAS Number: 1082267-60-4

Molecular Formula: C₆H₄F₃NO₂S

Molecular Weight: 227.16 g/mol

Structure:

Description: this compound is a white to off-white solid at room temperature. The molecule features a central thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen. A highly electronegative trifluoromethyl group is attached at the 2-position of the thiazole ring, while an acetic acid moiety is connected at the 4-position. This combination of a metabolically stable CF3 group and a versatile carboxylic acid functional handle makes it an attractive starting material for chemical library synthesis and lead optimization.

Synthetic Pathway and Experimental Protocols

The synthesis of this compound can be envisioned as a multi-step process, beginning with the construction of the core thiazole ring, followed by the elaboration of the acetic acid side chain. A logical and efficient approach is outlined below.

Overall Synthetic Scheme

Caption: Proposed synthetic route for this compound.

Step 1: Synthesis of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate

The initial and crucial step is the formation of the 2-(trifluoromethyl)thiazole ring system. The Hantzsch thiazole synthesis is a classic and reliable method for this transformation.[1][2] It involves the condensation of an α-haloketone with a thioamide.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl bromopyruvate (1.0 eq) and 2,2,2-trifluorothioacetamide (1.0 eq) in absolute ethanol.

-

Reaction: Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: To the resulting residue, add water and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield ethyl 2-(trifluoromethyl)thiazole-4-carboxylate.[3]

Causality: The Hantzsch synthesis proceeds via an initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.[4]

Step 2: Hydrolysis to 2-(Trifluoromethyl)thiazole-4-carboxylic acid

The ester is then hydrolyzed to the corresponding carboxylic acid, which is the precursor for the chain homologation.

Protocol:

-

Reaction Setup: Dissolve the ethyl 2-(trifluoromethyl)thiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Reaction: Add a solution of sodium hydroxide (1.5 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Workup: Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2-3.

-

Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 3: Arndt-Eistert Homologation to this compound

The Arndt-Eistert reaction is a well-established method for the one-carbon homologation of carboxylic acids.[5][6][7] This three-step sequence converts the carboxylic acid to its next higher homolog.

Protocol:

-

Acid Chloride Formation: Suspend 2-(trifluoromethyl)thiazole-4-carboxylic acid (1.0 eq) in an inert solvent like dichloromethane and add thionyl chloride (1.2 eq). Reflux the mixture until the solid dissolves and the reaction is complete. Remove the excess thionyl chloride under reduced pressure.

-

Diazoketone Formation: Dissolve the crude acid chloride in an anhydrous, inert solvent (e.g., diethyl ether) and cool to 0°C. Cautiously add a solution of diazomethane in diethyl ether until a persistent yellow color is observed. Stir the reaction at 0°C for 1-2 hours. (Caution: Diazomethane is toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions).

-

Wolff Rearrangement: To the diazoketone solution, add a catalyst such as silver(I) oxide (Ag₂O) or silver benzoate in the presence of water. The reaction is typically stirred at room temperature or gently warmed until the evolution of nitrogen gas ceases.

-

Workup and Purification: After the reaction is complete, filter the mixture to remove the silver catalyst. Extract the aqueous phase with an organic solvent. The combined organic layers are then dried and concentrated. The final product, this compound, can be purified by recrystallization or column chromatography.

Causality: The Arndt-Eistert reaction proceeds through the formation of an α-diazoketone, which upon catalysis, undergoes a Wolff rearrangement to form a ketene.[8][9] This highly reactive ketene is then trapped by water to yield the desired homologous carboxylic acid.

Characterization Data

While specific experimental spectra for this compound are not widely published, the expected spectroscopic data can be inferred based on its structure and data from similar compounds.

Table 1: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Singlet for the CH₂ group adjacent to the carboxylic acid. - Singlet for the proton on the thiazole ring. - Broad singlet for the carboxylic acid proton. |

| ¹³C NMR | - Signal for the CF₃ carbon (quartet due to C-F coupling). - Signals for the thiazole ring carbons. - Signal for the CH₂ carbon. - Signal for the carboxylic acid carbonyl carbon. |

| ¹⁹F NMR | - A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group. |

| Mass Spec (EI) | - Molecular ion peak (M⁺) corresponding to the molecular weight. - Fragmentation pattern showing loss of COOH, CF₃, and other characteristic fragments of the thiazole ring. |

| Infrared (IR) | - Broad O-H stretch from the carboxylic acid. - C=O stretch of the carboxylic acid. - C-F stretching bands. - C=N and C=C stretching vibrations of the thiazole ring.[10][11][12] |

Applications in Drug Discovery

The structural features of this compound make it a valuable building block in medicinal chemistry.

-

Scaffold for Novel Compounds: The carboxylic acid group serves as a convenient handle for amide bond formation, allowing for the coupling with a wide array of amines to generate libraries of novel compounds for biological screening.

-

Bioisosteric Replacement: The trifluoromethyl-thiazole moiety can act as a bioisostere for other aromatic or heteroaromatic systems, offering a way to modulate the physicochemical and pharmacokinetic properties of a lead compound.

-

Metabolic Stability: The presence of the trifluoromethyl group is known to block metabolic oxidation at that position, which can lead to improved drug half-life and bioavailability.

Conclusion

This compound is a strategically important molecule for the synthesis of new chemical entities in drug discovery. Its synthesis, while requiring careful execution of multi-step procedures like the Hantzsch synthesis and Arndt-Eistert homologation, is based on well-understood and reliable organic reactions. The unique combination of a stable trifluoromethyl group and a versatile acetic acid side chain on a biologically relevant thiazole core provides a powerful platform for the development of the next generation of therapeutic agents.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. synarchive.com [synarchive.com]

- 3. prepchem.com [prepchem.com]

- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Arndt-Eistert Synthesis [organic-chemistry.org]

- 7. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 8. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 9. youtube.com [youtube.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

The Trifluoromethyl Group: A Keystone in the Mechanism of Action of Modern Heterocyclic Drugs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. This powerful substituent profoundly alters the physicochemical and pharmacological properties of parent molecules, leading to enhanced potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth exploration of the mechanisms through which trifluoromethyl-containing heterocycles exert their therapeutic effects. We will dissect the fundamental contributions of the CF₃ group to molecular properties, including metabolic stability, lipophilicity, and target binding affinity. Through detailed case studies of prominent drugs such as Celecoxib, Fluoxetine, and Sitagliptin, this document will illuminate the direct and indirect roles of the trifluoromethyl moiety in modulating biological activity. Furthermore, this guide offers detailed, field-proven experimental protocols for key assays, empowering researchers to effectively probe the mechanism of action of novel trifluoromethylated compounds.

The Physicochemical Impact of the Trifluoromethyl Group: The Foundation of a Privileged Motif

The trifluoromethyl group is far more than a simple bioisosteric replacement for a methyl or chloro group; its unique electronic and steric properties impart a cascade of effects that are highly advantageous in drug design.[1][2] Understanding these fundamental contributions is critical to appreciating its role in the mechanism of action of trifluoromethylated heterocycles.

Enhanced Metabolic Stability: Blocking the Path of Degradation

One of the most significant advantages of incorporating a CF₃ group is the enhancement of metabolic stability.[3][4] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the trifluoromethyl group exceptionally resistant to enzymatic degradation, particularly oxidation by cytochrome P450 (CYP) enzymes.[4] By replacing a metabolically labile methyl or hydrogen site with a CF₃ group, medicinal chemists can effectively block a major metabolic pathway, a strategy often referred to as "metabolic switching."[4] This leads to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[4]

Modulation of Lipophilicity: A Double-Edged Sword

The trifluoromethyl group is highly lipophilic, a property that generally enhances a molecule's ability to cross biological membranes, which can be crucial for reaching intracellular targets and improving oral bioavailability.[3][5][6] However, the impact of trifluorination on lipophilicity is context-dependent.[7] While a CF₃ group on an aromatic ring typically increases lipophilicity, its placement on an aliphatic chain can have more nuanced effects.[8] This ability to fine-tune a molecule's LogP/LogD allows for the optimization of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6]

Alteration of pKa: Fine-Tuning Ionization

The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the acidity or basicity of nearby functional groups.[1][9] This effect can be critical for drug-target interactions, as the ionization state of a molecule governs its ability to form hydrogen bonds and electrostatic interactions within a binding pocket.[9] For instance, the presence of a CF₃ group can lower the pKa of a nearby acidic proton, making the compound more acidic.[10][11]

Bioisosterism and Target Binding

The trifluoromethyl group is often employed as a bioisostere for other chemical groups, such as the methyl, chloro, or even the nitro group.[1][12][13] Its larger size compared to a methyl group can lead to enhanced hydrophobic interactions within a target's binding site, thereby increasing binding affinity and selectivity.[14] The strong dipole moment of the C-F bonds can also facilitate favorable electrostatic interactions with the target protein.[15]

Case Studies: Trifluoromethylated Heterocycles in Action

The theoretical advantages of the trifluoromethyl group are best illustrated through its successful application in marketed drugs. The following case studies of trifluoromethyl-containing heterocyclic drugs highlight how this unique substituent is integral to their mechanism of action.

Celecoxib: Selective COX-2 Inhibition

Celecoxib (Celebrex) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[16][17] Its chemical structure features a diaryl-substituted pyrazole ring with a trifluoromethyl group on the pyrazole and a sulfonamide moiety.

Mechanism of Action: Celecoxib's primary mechanism is the selective inhibition of COX-2, an enzyme responsible for the synthesis of prostaglandins that mediate pain and inflammation.[16][17] The selectivity for COX-2 over the constitutively expressed COX-1 isoform is crucial for reducing the gastrointestinal side effects associated with non-selective NSAIDs. The trifluoromethyl group on the pyrazole ring plays a key role in this selectivity. It contributes to the overall shape and electronic properties of the molecule, allowing it to fit into the larger, more flexible active site of COX-2 while sterically hindering its entry into the narrower active site of COX-1. The polar sulfonamide side chain binds to a hydrophilic side pocket near the active site of COX-2, further enhancing its binding affinity and selectivity.[17]

Signaling Pathway of Celecoxib Action

References

- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. bioivt.com [bioivt.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of serotonin transporter reuptake inhibition assays using JAR cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. content.abcam.com [content.abcam.com]

- 12. mttlab.eu [mttlab.eu]

- 13. assaygenie.com [assaygenie.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. lifetechindia.com [lifetechindia.com]

- 16. researchgate.net [researchgate.net]

- 17. sigmaaldrich.cn [sigmaaldrich.cn]

Spectroscopic Characterization of 2-(2-(Trifluoromethyl)thiazol-4-yl)acetic Acid: A Technical Guide

Molecular Structure and Spectroscopic Overview

The structure of 2-(2-(trifluoromethyl)thiazol-4-yl)acetic acid combines a trifluoromethylated thiazole heterocycle with an acetic acid moiety. Each of these components imparts distinct and predictable features to the overall spectroscopic profile of the molecule. The trifluoromethyl group, with its strong electron-withdrawing nature, will significantly influence the electronic environment of the thiazole ring, which will be observable in the NMR spectra. The carboxylic acid group will dominate the IR spectrum with its characteristic broad O-H and strong C=O stretching vibrations. Mass spectrometry will reveal the molecular weight and characteristic fragmentation patterns arising from the cleavage of the acetic acid side chain and the stable thiazole ring.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below, with assignments based on the analysis of structurally similar compounds and the known effects of substituents on chemical shifts.

Molecular Structure with Atom Numbering for NMR Assignments

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet, broad | 1H | COOH |

| ~7.8 | Singlet | 1H | Thiazole CH |

| ~3.9 | Singlet | 2H | CH₂ COOH |

Interpretation:

-

The carboxylic acid proton is expected to be highly deshielded, appearing as a broad singlet at a very downfield chemical shift, which is characteristic for this functional group.

-

The single proton on the thiazole ring is anticipated to be a singlet, as there are no adjacent protons to couple with. Its chemical shift will be influenced by the electron-withdrawing trifluoromethyl group and the acetic acid substituent.

-

The methylene protons of the acetic acid side chain are expected to appear as a singlet, adjacent to the thiazole ring and the carboxylic acid group.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~171 | C OOH |

| ~160 (q, JCF ≈ 38 Hz) | Thiazole C -CF₃ |

| ~150 | Thiazole C -CH₂ |

| ~120 | Thiazole C H |

| ~120 (q, JCF ≈ 270 Hz) | C F₃ |

| ~35 | C H₂COOH |

Interpretation:

-

The carbonyl carbon of the carboxylic acid will be the most downfield signal.

-

The carbons of the thiazole ring will have distinct chemical shifts. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

The trifluoromethyl carbon itself will also be a quartet with a large coupling constant.

-

The methylene carbon will be found in the aliphatic region of the spectrum.

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| ~1710 | Strong, Sharp | C=O stretch (Carboxylic Acid) |

| ~1600, ~1480 | Medium | C=C and C=N stretching (Thiazole ring)[1] |

| ~1350 | Strong | C-F stretch (Trifluoromethyl group) |

| ~1200 | Strong | C-F stretch (Trifluoromethyl group) |

| ~1150 | Strong | C-F stretch (Trifluoromethyl group) |

| ~1300 | Medium | C-O stretch (Carboxylic Acid) |

| ~920 | Medium, Broad | O-H bend (Carboxylic Acid) |

Interpretation:

-

The most prominent feature of the IR spectrum will be the very broad O-H stretching band of the carboxylic acid, spanning from approximately 3300 to 2500 cm⁻¹.[2][3][4][5] This broadness is a result of hydrogen bonding.

-

A strong, sharp absorption around 1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of a carboxylic acid dimer.[2][3][5][6]

-

The trifluoromethyl group will exhibit several strong C-F stretching bands in the 1350-1150 cm⁻¹ region.

-

The thiazole ring will show characteristic C=C and C=N stretching vibrations in the 1600-1480 cm⁻¹ region.[1][7][8]

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₆H₄F₃NO₂S), the predicted data for electrospray ionization (ESI) is as follows:

-

Molecular Weight: 227.17 g/mol

-

Predicted [M-H]⁻ ion (Negative Ion Mode): m/z 226.0

-

Predicted [M+H]⁺ ion (Positive Ion Mode): m/z 228.0

Predicted Fragmentation Pattern:

The primary fragmentation is expected to occur at the acetic acid side chain.

-

Loss of COOH (decarboxylation): A significant fragment would likely correspond to the loss of the carboxylic acid group, resulting in a fragment ion.

-

Cleavage of the C-C bond between the thiazole ring and the methylene group: This would lead to fragments corresponding to the thiazole moiety and the acetic acid moiety.

-

Thiazole Ring Fragmentation: The thiazole ring itself is relatively stable, but some fragmentation may occur under higher energy conditions.[9][10][11][12]

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Experimental Methodologies

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

5.1.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

5.1.2. ¹H NMR Acquisition [13][14][15][16][17]

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum using a 45° pulse width and an appropriate number of scans (typically 8-16 for a sample of this concentration).

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

5.1.3. ¹³C NMR Acquisition [14][18][19][20][21]

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Use a standard proton-decoupled ¹³C NMR pulse sequence.

-

Set the acquisition parameters, including a 30-45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio (this will be significantly more than for ¹H NMR).

-

Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

5.2.1. FT-IR with Attenuated Total Reflectance (ATR)

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

5.3.1. Electrospray Ionization (ESI) Mass Spectrometry [22][23][24][25][26]

-

Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the possible addition of a small amount of formic acid to promote ionization in positive ion mode, or ammonia in negative ion mode.[23][24]

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range.

-

If necessary, perform tandem MS (MS/MS) experiments on the parent ion to obtain fragmentation data for structural confirmation.

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for this compound, along with robust methodologies for their acquisition. While these are predicted values, they are grounded in the fundamental principles of spectroscopy and data from analogous structures. This document should serve as a valuable resource for any researcher undertaking the synthesis and characterization of this compound, enabling efficient and accurate structural elucidation.

References

- 1. researchgate.net [researchgate.net]

- 2. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 3. echemi.com [echemi.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. article.sapub.org [article.sapub.org]

- 10. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. sites.bu.edu [sites.bu.edu]

- 14. books.rsc.org [books.rsc.org]

- 15. chem.uiowa.edu [chem.uiowa.edu]

- 16. commons.ggc.edu [commons.ggc.edu]

- 17. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 18. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 19. Practical Guidelines for 13C-Based NMR Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chem.uiowa.edu [chem.uiowa.edu]

- 21. Practical Guidelines to 13C-based NMR Metabolomics | NIST [nist.gov]

- 22. Rutgers_MS_Home [react.rutgers.edu]

- 23. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

- 24. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 25. phys.libretexts.org [phys.libretexts.org]

- 26. pubs.acs.org [pubs.acs.org]

solubility and stability of 2-(2-(trifluoromethyl)thiazol-4-yl)acetic acid

An In-depth Technical Guide to the Solubility and Stability of 2-(2-(trifluoromethyl)thiazol-4-yl)acetic acid for Drug Development Professionals

Abstract

The journey of a novel chemical entity from discovery to a viable drug candidate is critically dependent on its fundamental physicochemical properties. Among the most pivotal are aqueous solubility and chemical stability, as they directly influence bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive framework for the characterization of this compound, a compound featuring a trifluoromethyl-substituted thiazole ring coupled to an acetic acid moiety. While specific experimental data for this exact molecule is not publicly available, this document, written from the perspective of a Senior Application Scientist, outlines the predictive analysis and the authoritative, field-proven experimental protocols necessary to thoroughly assess its solubility and stability profiles. We will delve into the causal relationships between its structural features and expected properties, provide step-by-step methodologies for thermodynamic and kinetic solubility determination, and detail a suite of stability-indicating assays compliant with international guidelines. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust, self-validating data package for this, or structurally similar, small molecules.

Predicted Physicochemical Profile and Structural Analysis

A molecule's structure is the blueprint for its behavior. For this compound, the interplay between its three primary functional components—the carboxylic acid, the thiazole ring, and the trifluoromethyl group—governs its physicochemical landscape.

-

Carboxylic Acid Moiety (-CH₂COOH): This is the primary acidic center of the molecule. We can predict its pKa to be in the range of 3.5-4.5, typical for acetic acids substituted with an electron-withdrawing heterocyclic ring. This feature will dominate the aqueous solubility profile, leading to significantly increased solubility at pH values above its pKa due to deprotonation to the highly polar carboxylate anion.

-

Trifluoromethyl Group (-CF₃): This group is a strong electron-withdrawing group and is highly lipophilic. Its presence is known to lower the pKa of nearby acidic or basic centers. Furthermore, its lipophilicity will inherently decrease the intrinsic solubility of the neutral form of the molecule.

-

Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen. It is a relatively stable aromatic system but can be susceptible to specific degradation pathways, such as oxidation at the sulfur atom under harsh conditions.

A summary of predicted properties is presented below. These values are estimations based on structural analogy and computational algorithms, and they serve as a crucial starting point for experimental design.

| Property | Predicted Value/Characteristic | Rationale and Implication |

| Molecular Formula | C₆H₄F₃NO₂S | - |

| Molecular Weight | 227.16 g/mol | Important for converting mass to molar concentrations. |

| pKa | ~3.5 - 4.5 | Dominated by the carboxylic acid. Dictates pH-dependent solubility. |

| logP (Octanol-Water) | ~1.5 - 2.5 | The lipophilic -CF₃ group increases logP, while the acidic and thiazole moieties decrease it. This value suggests moderate lipophilicity. |

| Aqueous Solubility | Low intrinsic solubility; High solubility at pH > 6 | The neutral form is expected to be poorly soluble due to the lipophilic -CF₃ group. Solubility will increase dramatically upon deprotonation of the carboxylic acid. |

Aqueous Solubility Assessment: A Multipronged Approach

Solubility is not a single value but a characteristic that depends on the experimental conditions. For preclinical development, both thermodynamic and kinetic solubility data are essential, as they predict a compound's behavior under different physiological and formulation scenarios.

The Gold Standard: Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a given solvent system. The Shake-Flask method, as recommended by regulatory bodies, is the definitive assay for this purpose. Its causality is simple: by allowing the system to reach equilibrium over an extended period (24-72 hours), we ensure that the measured concentration is not an artifact of supersaturation or slow dissolution rates.

-

Preparation: Prepare a series of buffered solutions at relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) to simulate physiological conditions.

-

Compound Addition: Add an excess amount of solid this compound to a known volume of each buffer in a glass vial. The excess solid is critical to ensure saturation is reached.

-

Equilibration: Seal the vials and place them in a shaker or rotator bath at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours. A 48- or 72-hour time point is recommended to confirm that equilibrium has been reached.

-

Sample Processing: After equilibration, allow the vials to stand, permitting the excess solid to settle. Carefully extract an aliquot of the supernatant. It is crucial to filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved particulates.

-

Quantification: Dilute the filtered supernatant into a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

Validation: Visually inspect the original vial to confirm that a solid precipitate remains, validating that the solution was indeed saturated.

Early-Stage Insight: Kinetic Solubility Determination

In early drug discovery, speed is paramount. Kinetic solubility assays provide a high-throughput method to assess how much of a compound will dissolve and remain in solution under non-equilibrium conditions after being introduced from a concentrated DMSO stock. This mimics the conditions of many in vitro biological assays.

Caption: High-throughput kinetic solubility workflow.

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Plate Preparation: Fill a 96-well microplate with the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Compound Addition: Using a liquid handler, add a small volume (1-2 µL) of the DMSO stock solution to the buffer in the wells to achieve a range of final concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize co-solvent effects.

-

Incubation: Cover the plate and incubate for a set period (e.g., 1-2 hours) at room temperature with gentle shaking.

-

Detection: Measure the turbidity or light scattering of each well using a plate reader (nephelometer). The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Chemical Stability Assessment: Ensuring Molecular Integrity

Stability testing is a non-negotiable component of drug development, designed to understand how a molecule withstands stress and to identify potential degradation products that could impact efficacy or safety. This is typically done through forced degradation studies, which are foundational for developing stability-indicating analytical methods.

The Core of Stability Testing: The Stability-Indicating HPLC Method

Before commencing stability studies, a robust analytical method must be in place. This method must be able to separate the parent compound, this compound, from all potential degradation products, process impurities, and other excipients.

Method Development Principles:

-

Forced Degradation: Intentionally degrade the compound under harsh conditions (acid, base, oxidation, heat, light).

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to analyze the peaks of the stressed samples. The goal is to demonstrate that the parent peak is spectrally pure and that degradant peaks are well-resolved.

-

Mass Balance: The total amount of the drug and its detected degradation products should remain constant over the course of the degradation experiment.

Solution State Stability: Simulating Physiological and Formulation Conditions

This series of experiments evaluates the compound's stability in solution under various stresses.

-

Stock Preparation: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquot the stock solution and expose it to the following conditions in parallel:

-

Acid Hydrolysis: Add HCl to a final concentration of 0.1 N. Heat at 60-80°C.

-

Base Hydrolysis: Add NaOH to a final concentration of 0.1 N. Keep at room temperature or heat gently. The carboxylic acid will be deprotonated, but other parts of the molecule could be susceptible to base-catalyzed degradation.

-

Oxidation: Add 3% hydrogen peroxide (H₂O₂). Keep at room temperature. The sulfur atom in the thiazole ring is a potential site for oxidation.

-

Thermal Stress: Heat the solution at 60-80°C.

-

Control: Keep an aliquot of the solution protected from light at 4°C.

-

-

Time Points: Sample from each condition at various time points (e.g., 0, 2, 8, 24 hours).

-

Analysis: Quench the reaction if necessary (e.g., neutralize acid/base) and immediately analyze all samples by the stability-indicating HPLC-UV method.

-

Degradant Identification: For samples showing significant degradation, use LC-MS/MS to obtain the mass of the degradation products, which provides critical clues to their structure.

Solid-State and Photostability: Conforming to Regulatory Standards

Solid-state stability is crucial for determining storage conditions and shelf-life. Photostability testing is a mandatory part of this assessment, governed by the International Council for Harmonisation (ICH) guideline Q1B.

Caption: Integrated workflow for chemical stability assessment.

-

Sample Preparation: Place a thin layer of solid this compound in a chemically inert, transparent container. Prepare a parallel sample in an identical container wrapped in aluminum foil to serve as a dark control.

-

Exposure: Place both samples in a calibrated photostability chamber. Expose them to a light source that conforms to ICH Q1B standards, delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.

-

Analysis: After the exposure period, analyze the light-exposed sample and the dark control using the stability-indicating HPLC method. Compare the results to an unexposed control sample.

-

Evaluation: Significant degradation in the light-exposed sample, but not the dark control, indicates photosensitivity. The color and physical appearance of the sample should also be noted.

Conclusion and Forward Look

The systematic characterization of this compound, as outlined in this guide, is a critical exercise in risk mitigation for drug development. The predictive analysis suggests a molecule with classic pH-dependent solubility, which is a manageable trait for formulation scientists. The presence of the trifluoromethyl group may enhance metabolic stability and target binding but also increases lipophilicity, requiring careful experimental confirmation of its solubility.

The stability profile will be highly dependent on the robustness of the thiazole ring to oxidation and the overall molecule's susceptibility to hydrolysis and photolysis. The protocols detailed herein provide a self-validating, authoritative framework to move beyond prediction and generate the robust, high-quality data required for informed decision-making in a drug development program. This foundational knowledge is indispensable for guiding formulation strategies, defining storage conditions, and ensuring the ultimate safety and efficacy of a potential therapeutic agent.

The Advent and Ascendance of Trifluoromethylthiazoles: A Technical Guide for Drug Discovery

An In-depth Exploration of the Discovery, Synthesis, and Therapeutic Application of Trifluoromethylthiazole Compounds for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Trifluoromethyl Group's Transformative Impact on Medicinal Chemistry

The strategic incorporation of the trifluoromethyl (CF₃) group into molecular scaffolds has become a cornerstone of modern drug design.[1] This small appendage exerts a profound influence on a molecule's physicochemical properties, enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The C-F bond, one of the strongest in organic chemistry, imparts significant stability to the CF₃ group, rendering it resistant to metabolic degradation.[2] This increased stability, coupled with the group's high electronegativity, can dramatically improve a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2] Consequently, trifluoromethylated compounds are prevalent across a wide range of therapeutic areas, from oncology to infectious diseases.

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is another privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a versatile building block for bioactive compounds. When combined, the trifluoromethyl group and the thiazole nucleus create a powerful synergy, giving rise to a class of compounds with significant therapeutic potential: the trifluoromethylthiazoles. This guide provides a comprehensive overview of the discovery, synthesis, and biological applications of these remarkable compounds.

A Historical Perspective: From Early Fluorination to the Emergence of Trifluoromethylthiazoles

The journey to trifluoromethylthiazoles began long before the compounds themselves were first synthesized. The story of organofluorine chemistry dates back to the late 19th century, with Frédéric Swarts' pioneering work on the synthesis of benzotrifluoride in the 1890s. While the direct lineage to the first trifluoromethylthiazole is not extensively documented in a single seminal paper, the development of synthetic methodologies for introducing the trifluoromethyl group onto aromatic rings was a critical precursor.

The mid-20th century saw a surge in the exploration of organofluorine compounds, driven by their unique properties and potential applications. It is within this context that the first trifluoromethylthiazoles were likely synthesized, leveraging established methods for thiazole ring formation with novel trifluoromethyl-containing building blocks. One of the foundational methods for thiazole synthesis, the Hantzsch thiazole synthesis, first described in 1887, provides a logical pathway for the creation of these compounds.[3] By reacting a trifluoromethyl-α-haloketone with a thioamide, early researchers could have readily accessed the trifluoromethylthiazole scaffold.

While a definitive "first synthesis" paper remains elusive in readily available literature, the Chemical Abstracts Service (CAS) registry number for 2-amino-4-(trifluoromethyl)-1,3-thiazole (349-49-5) suggests its existence and characterization in the scientific literature, likely emerging from the broader expansion of organofluorine chemistry in the mid to late 20th century.[4]

Key Synthetic Strategies for Trifluoromethylthiazoles

The construction of the trifluoromethylthiazole core can be achieved through several robust and versatile synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Hantzsch Thiazole Synthesis: A Classic Approach

The Hantzsch thiazole synthesis remains a widely used and reliable method for the preparation of thiazoles, including their trifluoromethylated analogs.[3][5] This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of the crucial building block, 2-amino-4-(trifluoromethyl)thiazole, a trifluoromethyl-α-haloketone is reacted with thiourea.

Experimental Protocol: Synthesis of 2-Amino-4-(trifluoromethyl)thiazole via Hantzsch Reaction

This protocol describes a general procedure for the synthesis of 2-amino-4-(trifluoromethyl)thiazole, a key intermediate for the synthesis of more complex derivatives.

Materials:

-

3-Bromo-1,1,1-trifluoroacetone

-

Thiourea

-

Ethanol

-

Sodium bicarbonate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.0 eq) in ethanol.

-

To this solution, add 3-bromo-1,1,1-trifluoroacetone (1.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 2-amino-4-(trifluoromethyl)thiazole.

Expected Outcome: The product is typically obtained as a solid with moderate to good yields. Characterization is performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

[3+2] Cycloaddition Reactions: A Modern Approach

More contemporary methods for the synthesis of trifluoromethylthiazoles often employ [3+2] cycloaddition reactions.[6] These methods offer high regioselectivity and functional group tolerance. One such approach involves the reaction of pyridinium 1,4-zwitterionic thiolates with an in situ generated trifluoromethylnitrile (CF₃CN).[6]

This method provides a direct route to 2-trifluoromethylthiazoles with various substituents at the 4 and 5 positions, offering greater flexibility in molecular design.

Trifluoromethylthiazoles in Drug Discovery and Development

The unique combination of the trifluoromethyl group and the thiazole ring has led to the development of numerous compounds with promising therapeutic activities, particularly in the field of oncology.

Mechanism of Action: Targeting Key Signaling Pathways

Many trifluoromethylthiazole derivatives exert their anticancer effects by inhibiting protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in cancer.[7][8] One of the most frequently targeted pathways is the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[7][8]

By inhibiting PI3K, trifluoromethylthiazole compounds can block the downstream signaling cascade, leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells. The trifluoromethyl group often plays a crucial role in the binding of these inhibitors to the kinase active site, enhancing potency and selectivity.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies of trifluoromethylthiazole derivatives have provided valuable insights for the design of more potent and selective inhibitors. For instance, modifications to the substituents on the thiazole ring and the phenyl ring attached to the thiazole core have been shown to significantly impact antimigration and anti-invasion activities in cancer cell lines.[9]

| Compound Series | Key Structural Feature | Observed Activity |

| Series A | Short alkyl chain on thiazole nitrogen | Moderate antimigration activity |

| Series B | Long alkyl chain on thiazole nitrogen | High antimigration activity |

| Series C | Aromatic substitution on phenyl ring | Varied activity depending on substituent |

These studies highlight the importance of fine-tuning the molecular architecture of trifluoromethylthiazole compounds to optimize their therapeutic potential.

Future Directions and Conclusion

The field of trifluoromethylthiazole chemistry continues to evolve, with ongoing efforts to develop novel synthetic methodologies and explore new therapeutic applications. The convergence of the unique properties of the trifluoromethyl group and the versatile thiazole scaffold provides a fertile ground for the discovery of next-generation drug candidates. As our understanding of the molecular basis of disease deepens, the rational design of trifluoromethylthiazole-based inhibitors targeting specific biological pathways holds immense promise for addressing unmet medical needs. This technical guide serves as a foundational resource for researchers poised to contribute to this exciting and impactful area of drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synarchive.com [synarchive.com]

- 4. 2-Amino-4-(trifluoromethyl)-1,3-thiazole | [frontierspecialtychemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 2-trifluoromethyl thiazoles via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

The Thiazole Acetic Acid Scaffold: A Privileged Motif for Modulating Key Therapeutic Targets

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Versatility of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups have cemented its status as a "privileged scaffold." When functionalized with an acetic acid moiety, the resulting thiazole acetic acid core gains an additional, crucial feature: a carboxylic acid group that can engage in pivotal hydrogen bonding and ionic interactions with biological targets, often mimicking the interactions of endogenous ligands. This guide provides a comprehensive exploration of the key therapeutic targets modulated by thiazole acetic acid derivatives, offering mechanistic insights, actionable experimental protocols, and a forward-looking perspective for researchers in drug discovery. The diverse biological activities of these compounds span anti-inflammatory, neuroprotective, and anticancer applications, underscoring their vast therapeutic potential.[2][3][4]

Chapter 1: Anti-inflammatory and Protease Targets

Inflammation is a complex biological response implicated in numerous chronic diseases. Thiazole acetic acid derivatives have demonstrated significant potential by targeting key enzymes within inflammatory cascades, offering a promising alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[5][6]

Cyclooxygenase (COX) Inhibition

The cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are primary targets for anti-inflammatory therapies due to their role in prostaglandin synthesis.[7] Several thiazole acetic acid derivatives have been developed as selective COX inhibitors.[8][9] The acetic acid residue is a common structural feature in many NSAIDs, like ibuprofen, and it plays a critical role in anchoring the inhibitor to the active site of COX enzymes.[8]

Molecular docking studies reveal that the thiazole core and its substituents can occupy the hydrophobic channel of the COX active site, while the acetic acid group forms critical hydrogen bonds with key residues such as Arginine 120 and Tyrosine 355, preventing the entry of the natural substrate, arachidonic acid.[4][9] The selectivity for COX-2 over COX-1 can be tuned by modifying the substituents on the thiazole ring to exploit the larger, more accommodating active site of the COX-2 isoform.[4][7]

Table 1: COX Inhibitory Activity of Representative Thiazole Derivatives

| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 2a | COX-1 | 2.65 | 0.36 | [4] |

| COX-2 | 0.958 | [4] | ||

| Compound 2b | COX-1 | 0.239 | 1.25 | [4] |

| COX-2 | 0.191 | [4] | ||

| Celecoxib (Ref.) | COX-1 | 0.05 | 0.002 | [4] |

| COX-2 | 23.8 | [4] |

Serine Protease Inhibition: Trypsin and Chymotrypsin

Beyond the COX pathway, certain 4-arylthiazole acetic acid derivatives have been shown to strongly inhibit the digestive serine proteases trypsin and chymotrypsin.[2] This activity is distinct from many standard NSAIDs and suggests an alternative anti-inflammatory mechanism, potentially by modulating protease-activated receptors or degrading inflammatory peptides. The inhibition kinetics suggest that these compounds may interact with the enzyme's active site, with the thiazole ring and its substituents influencing specificity and potency.[2][10]

Workflow for Screening Protease Inhibitors

Caption: Workflow for protease inhibitor screening.

Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay

This protocol provides a self-validating system for assessing the inhibitory potential of thiazole acetic acid derivatives against the human COX-2 enzyme.

1. Principle: This fluorometric assay measures the peroxidase activity of COX-2. The enzyme first catalyzes the conversion of arachidonic acid to Prostaglandin G2 (PGG2). In a subsequent reaction, the peroxidase component of COX-2 reduces PGG2 to PGH2, and in the process, a probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine) is oxidized to the highly fluorescent resorufin. An inhibitor will reduce the rate of fluorescence generation.

2. Materials:

-

Human recombinant COX-2 enzyme

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic Acid (Substrate)

-

ADHP (Fluorometric Probe)

-

Potassium Hydroxide (KOH)

-

Test Compounds (Thiazole Acetic Acid Derivatives) dissolved in DMSO

-

Celecoxib (Positive Control / Reference Inhibitor)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader (Ex/Em = 535/590 nm)

3. Step-by-Step Methodology:

-

Reagent Preparation: Prepare fresh working solutions of arachidonic acid and ADHP in the assay buffer.

-

Plate Setup:

-

100% Activity Control: Add 10 µL DMSO (Vehicle) + 150 µL Assay Buffer + 10 µL Heme + 10 µL COX-2 Enzyme.

-

Inhibitor Wells: Add 10 µL of Test Compound (at various concentrations) + 150 µL Assay Buffer + 10 µL Heme + 10 µL COX-2 Enzyme.

-

Positive Control: Add 10 µL of Celecoxib (at various concentrations) + 150 µL Assay Buffer + 10 µL Heme + 10 µL COX-2 Enzyme.

-

Blank (No Enzyme): Add 10 µL DMSO + 150 µL Assay Buffer + 10 µL Heme + 10 µL Buffer (instead of enzyme).

-

-

Pre-incubation: Gently mix the plate and incubate for 15 minutes at 37°C to allow the inhibitors to bind to the enzyme.

-

Reaction Initiation: Add 10 µL of ADHP probe to all wells, followed immediately by 10 µL of arachidonic acid to initiate the reaction.

-

Kinetic Measurement: Immediately place the plate in the microplate reader, pre-heated to 37°C. Measure the fluorescence intensity every minute for 15-20 minutes.

4. Data Analysis & Validation:

-

Causality: The use of a no-enzyme blank validates that the signal is enzyme-dependent. The vehicle control (DMSO) establishes the baseline 100% activity, ensuring that the solvent itself does not inhibit the enzyme.

-

Trustworthiness: The inclusion of Celecoxib, a known selective COX-2 inhibitor, serves as a positive control and a benchmark for comparing the potency of the test compounds.

-

Calculation: Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve). Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Chapter 2: Neurotherapeutic Targets in Alzheimer's Disease

Neurodegenerative disorders like Alzheimer's disease (AD) present a significant challenge for drug development. Thiazole derivatives have emerged as promising candidates, primarily targeting the cholinergic system and excitotoxicity pathways.[4][11]

Acetylcholinesterase (AChE) Inhibition

The cholinergic hypothesis of AD posits that a decline in the neurotransmitter acetylcholine (ACh) contributes to cognitive deficits.[12] Inhibiting acetylcholinesterase (AChE), the enzyme that degrades ACh, is a key therapeutic strategy.[13] Thiazole-based derivatives, including those with acetic acid functionalities, have been synthesized as potent AChE inhibitors.[1][14]

Molecular docking studies reveal a dual binding mechanism for many of these inhibitors.[15] The core of the molecule can interact with the catalytic active site (CAS), while other parts, such as phenyl rings, can bind to the peripheral anionic site (PAS). This dual engagement can be highly effective in preventing substrate entry and hydrolysis. The nitrogen atom of the thiazole ring often plays a crucial role in forming hydrogen bonds within the active site.[12][15]

Table 2: AChE Inhibitory Activity of Thiazole-Based Derivatives

| Compound ID | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity (BuChE/AChE) | Reference |

| Compound 10 | 103.24 | >1000 | >9.68 | [1] |

| Compound 16 | 108.94 | >1000 | >9.18 | [1] |

| Compound 7d | 400 | >10000 | >25 | [15] |

| Compound 7j | 690 | >10000 | >14.5 | [15] |

| Donepezil (Ref.) | 55.0 | 3800 | 69.1 | [1][15] |

Modulation of AMPA Receptors

Beyond the cholinergic system, excitotoxicity mediated by overstimulation of glutamate receptors like the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is implicated in neuronal damage.[16] Recently, thiazole-carboxamide derivatives have been identified as negative allosteric modulators (NAMs) of AMPA receptors.[16] These compounds do not block the receptor directly but bind to an allosteric site, reducing the receptor's response to glutamate. This modulation can be neuroprotective by preventing excessive calcium influx. Electrophysiological studies using patch-clamp techniques are essential to characterize these effects.[17][18]

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is the gold standard for screening AChE inhibitors and is highly reliable for validating the activity of thiazole acetic acid derivatives.[19][20]

1. Principle: The assay involves two coupled reactions. First, AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Second, the free sulfhydryl group on thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is measured spectrophotometrically at 412 nm.[19][21]

2. Materials:

-

Human recombinant AChE

-

Assay Buffer (0.1 M Phosphate Buffer, pH 8.0)

-

DTNB solution (10 mM in buffer)

-

ATCI solution (14 mM in deionized water, prepare fresh)

-

Test Compounds (dissolved in DMSO)

-

Donepezil (Positive Control / Reference Inhibitor)

-

96-well clear, flat-bottom microplate

-

Microplate reader with absorbance measurement at 412 nm

3. Step-by-Step Methodology:

-

Plate Setup: Prepare reactions in triplicate.

-

Blank (Substrate control): 150 µL Buffer + 10 µL DTNB + 10 µL ATCI.

-

100% Activity Control: 140 µL Buffer + 10 µL DMSO (Vehicle) + 10 µL AChE solution + 10 µL DTNB.

-

Inhibitor Wells: 140 µL Buffer + 10 µL Test Compound (at various concentrations) + 10 µL AChE solution + 10 µL DTNB.

-

Positive Control: 140 µL Buffer + 10 µL Donepezil (at various concentrations) + 10 µL AChE solution + 10 µL DTNB.

-

-

Pre-incubation: Add all components except the substrate (ATCI) to the wells. Mix gently and incubate the plate for 10-15 minutes at 25°C. This allows the inhibitor to interact with the enzyme before the substrate is introduced.

-

Reaction Initiation: Add 10 µL of the ATCI solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in the reader and measure the increase in absorbance at 412 nm every minute for 10 minutes.

4. Data Analysis & Validation:

-

Causality & Trustworthiness: The Blank well corrects for any non-enzymatic hydrolysis of the substrate. The 100% Activity Control establishes the uninhibited reaction rate. Donepezil serves as the reference standard, validating the assay's performance and providing a benchmark for potency.

-

Calculation:

-

Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.

-

Correct all rates by subtracting the rate of the Blank.

-

Calculate the percent inhibition: [1 - (Rate of Inhibitor Well / Rate of 100% Activity Control)] * 100.

-

Plot the percent inhibition against the logarithm of inhibitor concentration and use non-linear regression to determine the IC50 value.

-

Chapter 3: Anticancer Targets and Mechanisms

The thiazole scaffold is a component of several approved anticancer drugs, including the kinase inhibitor Dasatinib.[2][3] Thiazole acetic acid derivatives leverage this heritage, targeting pathways crucial for tumor growth, proliferation, and survival.

VEGFR-2 Kinase Inhibition

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase that drives this process.[22] Inhibition of VEGFR-2 is a validated anticancer strategy. Thiazole derivatives have been shown to act as potent VEGFR-2 inhibitors.[7] They typically bind to the ATP-binding pocket of the kinase domain, preventing autophosphorylation and blocking downstream signaling cascades, including the PI3K/Akt and Ras/MEK/ERK pathways, which are critical for endothelial cell proliferation, migration, and survival.[8][23]

VEGFR-2 Signaling Pathway

Caption: Inhibition of VEGF-activated signaling by a thiazole derivative.

Targeting Cancer Metabolism: hLDHA Inhibition

Many cancer cells exhibit altered metabolism, relying heavily on glycolysis even in the presence of oxygen (the Warburg effect). Human Lactate Dehydrogenase A (hLDHA) is a critical enzyme in this process, converting pyruvate to lactate. Inhibiting hLDHA can starve cancer cells of energy and induce cell death.[24] Thiazole-based small molecules have been specifically designed to inhibit hLDHA, demonstrating significant anticancer activity in cervical and liver cancer cell lines with low toxicity to normal cells.[24]

Table 3: Anticancer Activity of Thiazole Derivatives Targeting hLDHA

| Compound ID | Target Cell Line | IC50 (µM) | hLDHA Inhibition (%) @ 10µM | Reference |

| Compound 8b | HeLa (Cervical) | 8.60 | 60.1 | [24] |

| Compound 8c | HeLa (Cervical) | 1.65 | 58.6 | [24] |

| Compound 8j | HepG2 (Liver) | 7.90 | 45.2 | [24] |

| Compound 8m | HepG2 (Liver) | 5.15 | 42.8 | [24] |

Experimental Protocol: Lactate Dehydrogenase (LDH) Activity Assay

This protocol measures the activity of LDH, which can be used to screen for inhibitors like thiazole acetic acid derivatives.

1. Principle: This colorimetric assay is based on a coupled enzymatic reaction. LDH catalyzes the oxidation of lactate to pyruvate, which reduces NAD+ to NADH. A second enzyme, diaphorase, then uses the newly formed NADH to reduce a tetrazolium salt (e.g., MTT or INT) to a colored formazan product, which can be measured by its absorbance (e.g., ~565 nm for MTT, ~490 nm for INT).[25] An inhibitor of LDH will decrease the rate of formazan production.

2. Materials:

-

Purified human LDH-A (hLDHA) enzyme

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.0)

-

Substrate Solution (containing lithium lactate)

-

NAD+ Solution

-

Diaphorase Enzyme Solution

-

MTT Solution

-

Test Compounds (dissolved in DMSO)

-

Gossypol (Reference Inhibitor)

-

96-well clear, flat-bottom microplate

-

Absorbance microplate reader (565 nm)

3. Step-by-Step Methodology:

-

Working Reagent Preparation: Shortly before use, prepare a "Working Reagent" mix containing the Assay Buffer, Substrate, NAD+, Diaphorase, and MTT in the proportions recommended by the supplier.

-

Plate Setup:

-

100% Activity Control: 10 µL DMSO (Vehicle) + 10 µL hLDHA solution.

-

Inhibitor Wells: 10 µL Test Compound (at various concentrations) + 10 µL hLDHA solution.

-

Positive Control: 10 µL Gossypol (at various concentrations) + 10 µL hLDHA solution.

-

Blank (No Enzyme): 10 µL DMSO + 10 µL Assay Buffer.

-

-

Pre-incubation: Allow the plate to incubate for 10-15 minutes at 37°C for the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 180-200 µL of the prepared Working Reagent to all wells. Mix briefly on an orbital shaker.

-

Kinetic Measurement: Immediately measure the absorbance at 565 nm (OD_0). Incubate the plate at 37°C for 30 minutes, then measure the absorbance again (OD_30).

4. Data Analysis & Validation:

-

Trustworthiness: The no-enzyme blank corrects for background signal. Gossypol, a known LDH inhibitor, acts as the positive control to validate the assay's sensitivity to inhibition.

-

Calculation:

-

Calculate the change in absorbance (ΔOD) for each well: ΔOD = OD_30 - OD_0.

-

Correct all ΔOD values by subtracting the ΔOD of the Blank.

-

Calculate the percent inhibition relative to the 100% Activity Control well.

-

Plot percent inhibition vs. log[Inhibitor] to determine the IC50 value.

-

Conclusion and Future Perspectives